
Methyl-beta-D-glucopyranoside hemihydrate
Overview
Description
Methyl-beta-D-glucopyranoside hemihydrate is a chemical compound with the empirical formula C7H14O6 · 0.5H2O and a molecular weight of 203.19 g/mol . It is a beta-D-glucopyranoside with a methyl substituent at the anomeric position. This compound is commonly used as a starting material for the biosynthesis of long-chain alkyl glucosides and as a substrate to identify, differentiate, and characterize beta-D-glucosidase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-beta-D-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond between the glucose and methanol . The product is then purified through crystallization or other separation techniques to obtain the hemihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts such as beta-glucosidase enzymes. These enzymes facilitate the transglucosylation reaction between glucose and methanol, resulting in the formation of the desired product . The use of biocatalysts can enhance the efficiency and selectivity of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl-beta-D-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-glucosidase, resulting in the formation of glucose and methanol.
Oxidation: Can be oxidized to form corresponding carboxylic acids under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of beta-glucosidase enzymes under mild aqueous conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Involves nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Produces glucose and methanol.
Oxidation: Yields carboxylic acids.
Substitution: Results in the formation of various substituted glucopyranosides.
Scientific Research Applications
Chemistry
MβG is utilized as a starting material for synthesizing long-chain alkyl glucosides, which are essential surfactants in various applications. Its role as a precursor allows for the development of biodegradable surfactants that are environmentally friendly.
Biology
In biological research, MβG serves as a substrate to study the activity and specificity of beta-glucosidase enzymes. This interaction is crucial for understanding carbohydrate metabolism and enzyme kinetics.
Medicine
MβG has been investigated for its potential role in drug delivery systems. Its ability to release glucose can be harnessed for targeted drug delivery in therapeutic applications, particularly in managing conditions like diabetes.
Industry
The compound is employed in producing biodegradable surfactants and emulsifiers used in various industrial processes, contributing to more sustainable manufacturing practices.
Antioxidant Properties
MβG exhibits significant antioxidant activity, attributed to its structural features that allow it to scavenge free radicals. Studies have indicated that it can inhibit oxidative stress markers, suggesting potential benefits in preventing oxidative damage in cells.
Antimicrobial Activity
Research has highlighted MβG's antimicrobial properties against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent.
Enzyme Inhibition
MβG has been studied for its inhibitory effects on enzymes such as alpha-glucosidase. This inhibition may lead to decreased glucose absorption in the intestines, making it relevant for diabetes management.
Antioxidant Activity Study
A study assessed the DPPH radical scavenging ability of various glycosides, including MβG. Results indicated significant scavenging activity (IC50: 57.64 μg/mL), comparable to standard antioxidants, highlighting its potential health benefits.
Enzyme Inhibition Research
Another investigation focused on the inhibitory effects of MβG on intestinal alpha-glucosidase. The compound demonstrated potent inhibition (IC50: 0.063 ± 0.002 µg/mL), suggesting its potential application in managing blood sugar levels for diabetic patients.
Microbial Activity Examination
A study explored the antimicrobial efficacy of MβG against common pathogens. Results showed that MβG effectively inhibited bacterial growth, indicating its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl-beta-D-glucopyranoside hemihydrate primarily involves its interaction with beta-glucosidase enzymes. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of glucose and methanol . The molecular targets include the active site of the beta-glucosidase enzyme, where the compound binds and undergoes enzymatic cleavage.
Comparison with Similar Compounds
Methyl-beta-D-glucopyranoside hemihydrate can be compared with other similar compounds such as:
Methyl-alpha-D-glucopyranoside: Differs in the configuration at the anomeric carbon, leading to different enzymatic interactions and reactivity.
Ethyl-beta-D-glucopyranoside: Has an ethyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl-beta-D-galactopyranoside: Contains a galactose moiety instead of glucose, resulting in different biological activities and applications.
This compound is unique due to its specific interaction with beta-glucosidase enzymes and its role as a precursor for the synthesis of long-chain alkyl glucosides .
Biological Activity
Methyl-beta-D-glucopyranoside hemihydrate (MβG) is a glycoside compound with significant biological activity and potential applications in various fields, including biochemistry, pharmacology, and industrial processes. This article reviews the biological activity of MβG, focusing on its mechanisms of action, applications, and comparative studies with similar compounds.
This compound has the empirical formula and a molecular weight of approximately 203.19 g/mol. It is typically synthesized through the reaction of glucose with methanol in the presence of an acid catalyst or via biocatalysis using beta-glucosidase enzymes .
The primary mechanism of action for MβG involves its interaction with beta-glucosidase enzymes. This interaction catalyzes the hydrolysis of the glycosidic bond in MβG, leading to the release of glucose and methanol. The enzymatic activity is crucial in various biological processes, including:
- Biochemical Pathways : MβG serves as a substrate for beta-glucosidases, which play a role in carbohydrate metabolism.
- Drug Delivery Systems : Its ability to release glucose may be harnessed for targeted drug delivery in therapeutic applications .
Antioxidant Properties
MβG exhibits notable antioxidant activities, which can be attributed to its structural features that allow it to scavenge free radicals. Studies have shown that MβG can inhibit oxidative stress markers, providing potential benefits in preventing oxidative damage in cells .
Antimicrobial Activity
Research indicates that MβG possesses antimicrobial properties, making it a candidate for use in pharmaceuticals and food preservation. The compound's effectiveness against various bacterial strains has been documented, suggesting its potential application as a natural preservative or therapeutic agent .
Enzyme Inhibition
MβG has been studied for its inhibitory effects on enzymes such as alpha-glucosidase. This inhibition can lead to decreased glucose absorption in the intestines, making it relevant for managing blood sugar levels in diabetic patients .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl-beta-D-glucopyranoside | Glycoside | Antioxidant, antimicrobial, enzyme inhibitor |
Methyl-alpha-D-glucopyranoside | Glycoside | Different enzymatic interactions |
Ethyl-beta-D-glucopyranoside | Glycoside | Varies in solubility and reactivity compared to MβG |
Methyl-beta-D-galactopyranoside | Glycoside | Different biological activities due to galactose moiety |
Case Studies
- Antioxidant Activity Study : A study assessed the DPPH radical scavenging ability of various glycosides, including MβG. Results indicated that MβG showed significant scavenging activity (IC50: 57.64 μg/mL), comparable to standard antioxidants .
- Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of MβG on intestinal alpha-glucosidase. The compound demonstrated potent inhibition (IC50: 0.063 ± 0.002 µg/mL), suggesting its potential use in diabetes management .
- Microbial Activity Examination : A study explored the antimicrobial efficacy of MβG against common pathogens. Results showed that MβG effectively inhibited bacterial growth, indicating its potential as a natural antimicrobial agent .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZFQQBPKUGJI-LOEDHUTHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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